N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Description
Properties
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOHPPTCHNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354632 | |
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89652-23-3 | |
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a compound of interest due to its diverse biological activities, particularly its potential as an inhibitor for various enzymes and its anticancer properties. This article explores the compound's biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
1. Synthesis and Structural Characteristics
This compound belongs to a class of compounds known for their structural versatility and biological significance. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, leading to derivatives that can exhibit varied biological activities.
2.1 Enzyme Inhibition
Numerous studies have evaluated the inhibitory effects of this compound derivatives against key enzymes related to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : A study reported that several derivatives exhibited significant inhibitory activity against both MAO-A and MAO-B, with IC50 values ranging from 1.38 µM to 2.48 µM for selective inhibitors . This inhibition is crucial as it may enhance neurotransmitter levels, offering therapeutic potential in treating depression and other mood disorders.
- Cholinesterases : While none of the tested compounds displayed significant activity against acetylcholinesterase (AChE), some showed promising results against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .
2.2 Anticancer Activity
The compound's anticancer properties have been investigated through various in vitro assays:
- Cytotoxicity : Several derivatives have shown notable cytotoxic effects against human cancer cell lines such as HCT-116 and Caco-2, with IC50 values indicating strong antiproliferative activity (e.g., 8.9 µM for specific derivatives) . The selectivity index of these compounds suggests a favorable therapeutic window compared to standard chemotherapeutics like cabozantinib.
- Mechanism of Action : Molecular docking studies revealed that these compounds interact with critical binding sites on target proteins involved in cancer progression, such as PI3Kα . The ability to induce apoptosis in cancer cells has also been documented, with significant changes in gene expression related to cell survival and proliferation pathways .
3.1 Study on MAO Inhibition
In a detailed investigation of the inhibition of MAO enzymes by N-phenyl derivatives, six compounds were identified with over 50% inhibition at 100 µM concentration. The most potent compound displayed an inhibition rate of 71.8%, highlighting the potential for developing effective antidepressants from this class of compounds .
3.2 Anticancer Studies
Another study demonstrated that specific derivatives exhibited selective cytotoxicity against colorectal cancer cells while sparing normal cells, suggesting a promising therapeutic profile . The selectivity was quantified using a safety index, revealing that certain compounds had over 20 times greater cytotoxicity against cancer cells compared to normal cells.
Table 1: Inhibitory Activity Against MAO Enzymes
| Compound | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| 2d | 1.38 | 71.8 |
| 2i | 2.48 | >50 |
| 2j | - | >50 |
| Other | - | Varies |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HCT-116 | 8.9 |
| Derivative B | Caco-2 | 37.4 |
| Cabozantinib | HCT-116 | 16.35 |
Scientific Research Applications
Medicinal Chemistry
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been investigated for its potential pharmacological properties. Research indicates that derivatives of isoquinoline compounds exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : There is evidence suggesting that isoquinoline derivatives possess antimicrobial activity, making them candidates for new antibiotics .
- Neuroprotective Effects : Research has indicated that certain isoquinoline compounds may protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new materials and pharmaceuticals. Key applications include:
- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex isoquinoline derivatives through reactions such as cyclization and functional group transformations .
- Ligand Development : The compound has potential applications in coordination chemistry as a ligand in metal complexes, which can be used in catalysis and material science .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the antitumor effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various isoquinoline derivatives, including this compound. The compound showed promising results against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substitution of oxygen (in carboxamides) with sulfur (in carbothioamides) alters electronic properties, hydrogen-bonding capacity, and lipophilicity. Key analogs include:
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Differences
- Enzyme Inhibition: BPIQC exhibits dual inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), attributed to its carboxamide group and benzyl substitution . The thioamide variant may show altered binding due to sulfur’s larger atomic radius and weaker hydrogen-bond acceptor capacity.
- Target Specificity : The fluorophenyl-oxadiazole derivative (Table 1) introduces a heterocyclic moiety, which could enhance π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in the phenyl-thioamide analog .
Molecular Docking and Binding Interactions
- BPIQC demonstrated strong binding to MAO-B and AChE in silico, with the carboxamide forming hydrogen bonds to key residues (e.g., Tyr435 in MAO-B) . Substitution with thioamide may reduce these interactions due to decreased polarity but improve hydrophobic interactions.
- Debrisoquin’s amidine group ionizes at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in CYP2D6, whereas the thioamide’s neutral character may limit such interactions .
Q & A
Q. What are the established synthetic routes for N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dihydro-2(1H)-isoquinolinecarbonitrile derivatives with thioamide-forming reagents. For example:
- Step 1 : React the nitrile precursor with hydroxylamine under reflux (75–100°C) in a polar solvent (e.g., ethanol) to form intermediate amidoximes .
- Step 2 : Thiolation using hydrogen sulfide or Lawesson’s reagent to introduce the thioamide group.
Critical parameters include temperature control (to avoid side reactions) and solvent selection (e.g., ethanol or DMF for solubility). Yields can be optimized by using coupling agents like EDCI and catalytic DMAP for amide bond formation .
Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Nitrile to thioamide | NH₂OH·HCl, H₂S, ethanol, reflux | 60–75 | |
| Carbodiimide-mediated | EDCI, DMAP, DCM, room temperature | 80–85 |
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperature (100 K) improves resolution. Critical analysis of thermal displacement parameters ensures accurate bond-length measurements .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry and substituent positions.
- ESI-MS : Confirm molecular weight and fragmentation patterns (e.g., m/z 344.1 [M]⁺ in related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., TRPM8 channel modulation vs. kinase inhibition) may arise from assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use isogenic cell lines and consistent ligand concentrations (e.g., 1–10 µM) to minimize variability .
- Purity Validation : Employ HPLC (>98% purity) and elemental analysis to rule out batch-to-batch differences.
- Target Profiling : Use high-throughput screening (HTS) panels to assess off-target effects.
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for isoquinolinecarbothioamide derivatives?
- Methodological Answer : Focus on systematic substitutions at key positions:
- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding. For example, 4-fluorophenyl analogs show improved TRPM8 antagonism .
- Thioamide vs. Carboxamide : Compare bioactivity to evaluate sulfur’s role in hydrogen bonding.
- Halogen Bonding : Incorporate iodine substituents (e.g., 4-iodo analogs) to exploit halogen bonding with protein residues .
Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products.
- Solution Stability : Test in DMSO or PBS (pH 7.4) at 4°C and room temperature. Use LC-MS to identify hydrolysis byproducts.
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for enzyme inhibition?
- Methodological Answer : Variability may stem from:
- Enzyme Source : Recombinant vs. native enzymes (e.g., differences in post-translational modifications).
- Assay Format : Fluorescence-based vs. radiometric assays (e.g., quenching artifacts in fluorescence).
Mitigation: - Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays).
- Report IC₅₀ values with 95% confidence intervals from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
